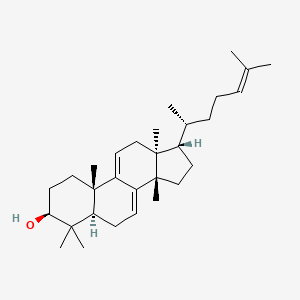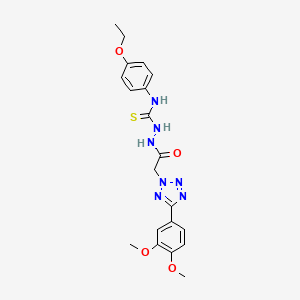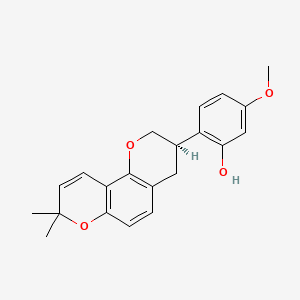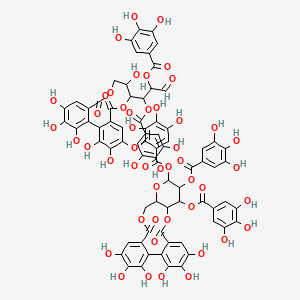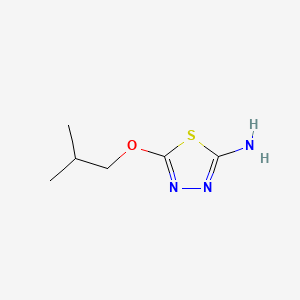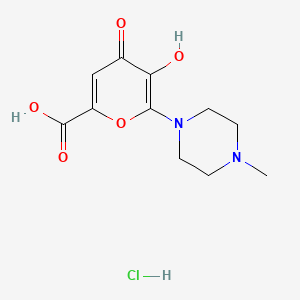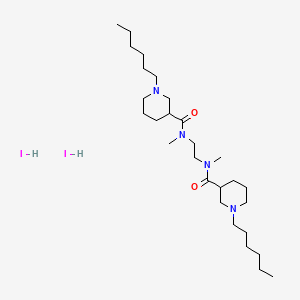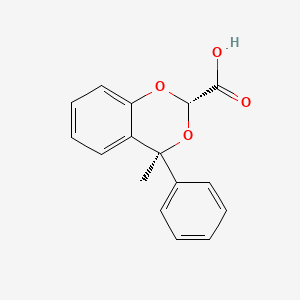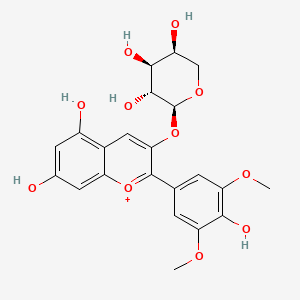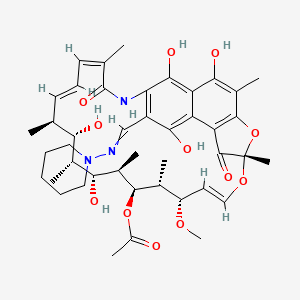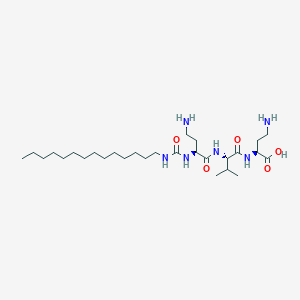
Tetradecylaminocarbonyl-dab-Val-dab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecylaminocarbonyl-dab-Val-dab is a synthetic tripeptide compound known for its applications in cosmetic and pharmaceutical industries. It is composed of a sequence of amino acids, including tetradecylaminocarbonyl, diaminobutyric acid, and valine. This compound is often used for its anti-aging and skin-firming properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecylaminocarbonyl-dab-Val-dab involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically obtained as a white powder, which is then formulated into various cosmetic and pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions
Tetradecylaminocarbonyl-dab-Val-dab can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino groups, leading to the formation of oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the amino groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols .
Scientific Research Applications
Tetradecylaminocarbonyl-dab-Val-dab has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in anti-aging treatments and skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-firming properties
Mechanism of Action
The mechanism of action of Tetradecylaminocarbonyl-dab-Val-dab involves its interaction with skin cells to promote collagen synthesis. It targets specific receptors on the cell surface, activating signaling pathways that lead to increased production of collagen and other extracellular matrix proteins. This results in improved skin elasticity and firmness .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl tripeptide-5: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used in anti-wrinkle formulations.
Copper peptide: Promotes wound healing and skin regeneration.
Uniqueness
Tetradecylaminocarbonyl-dab-Val-dab is unique due to its specific amino acid sequence and its ability to significantly enhance skin firmness and elasticity. Its long alkyl chain (tetradecyl group) provides additional hydrophobic interactions, improving its stability and efficacy in topical applications .
Properties
CAS No. |
794590-95-7 |
|---|---|
Molecular Formula |
C28H56N6O5 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H56N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39)/t22-,23-,24-/m0/s1 |
InChI Key |
DDWCWYYWIDWXSB-HJOGWXRNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


